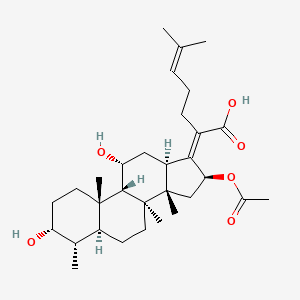
Fusidic acid
Übersicht
Beschreibung
Fusidic acid, also known as sodium fusidate, is an antibiotic . It works by stopping bacteria from growing . It’s used to treat bacterial infections, such as skin infections including cellulitis and impetigo, and eye infections including conjunctivitis . It is a topical antibacterial agent used to prevent and treat mild to moderate skin infections caused by susceptible bacteria .
Synthesis Analysis
Fusidic acid (FA) has been widely applied in the clinical prevention and treatment of bacterial infections . Nonetheless, its clinical application has been limited due to its narrow antimicrobial spectrum and some side effects . Therefore, it is necessary to explore the structure–activity relationships of FA derivatives as antibacterial agents to develop novel ones possessing a broad antimicrobial spectrum .Molecular Structure Analysis
Fusidic acid is a tetracyclic triterpenoids isolated from fungi . The common structural characteristics of the pharmacophore emerging from the FA derivatives were determined as those of six hydrophobic centers, two atom centers of the hydrogen bond acceptor, and a negative electron center around the C-21 field .Chemical Reactions Analysis
Fusidic acid acts by inhibiting the protein synthesis of the bacteria by blocking the ribosome . It has outstanding antibacterial effects against certain Gram-positive bacteria .Physical And Chemical Properties Analysis
Fusidic acid has a molecular formula of C31H48O6 . Its average mass is 516.709 Da . It is often used topically in creams and eyedrops but is available in systemic formulations including tablets and injections .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Fusidic acid is well-known for its antibacterial properties , particularly against gram-positive bacteria. It’s used to treat infections like staphylococcal infections, including MRSA .
Anti-inflammatory Properties
Recent studies have shown that Fusidic acid has anti-inflammatory effects, which could be beneficial in treating skin conditions and other inflammatory diseases .
Antimalarial and Antiparasitic Activities
Fusidic acid has been found to have antimalarial and antiparasitic activities, which could lead to new treatments for these diseases .
Antiviral Uses
There is evidence to suggest that Fusidic acid may have antiviral capabilities, although this area of research is still developing .
Tuberculosis Treatment
Fusidic acid has been identified as a potential inhibitor of M. tuberculosis , offering a new avenue for treating this challenging bacterial infection .
Biosynthesis Research
Understanding the biosynthesis of Fusidic acid can lead to the discovery of new antibiotics and help combat antibiotic resistance .
Topical Antibacterial Applications
Research is being conducted on enhancing Fusidic acid’s effectiveness when used topically, such as embedding it into nano-lipid carriers for better skin penetration .
Analytical Quality Control
Fusidic acid is also important in the field of analytical chemistry , where it’s used in quality control procedures for pharmaceuticals .
Wirkmechanismus
Target of Action
Fusidic acid primarily targets the elongation factor G (EF-G) , a critical component in bacterial protein synthesis . EF-G plays a crucial role in the translocation step of protein synthesis, where it helps move the ribosome along the mRNA .
Mode of Action
Fusidic acid interacts with its target, EF-G, by binding to it on the ribosome and preventing the translocation of EF-G . This action effectively stalls protein synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by fusidic acid is the protein synthesis pathway in bacteria . By inhibiting EF-G, fusidic acid disrupts the normal function of this pathway, leading to a halt in protein production and thus preventing bacterial growth .
Pharmacokinetics
Fusidic acid exhibits a modest dose-dependency for pharmacokinetics, with decreased clearance at higher doses . It is primarily eliminated by non-renal mechanisms . A proportion of the drug is metabolized to seven or more breakdown products that can be detected in bile .
Result of Action
The primary result of fusidic acid’s action is the prevention of bacterial growth . By inhibiting protein synthesis, fusidic acid effectively halts the proliferation of bacteria, allowing the immune system to clear the infection .
Safety and Hazards
Fusidic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECPWNUMDGFDKC-MZJAQBGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
751-94-0 (hydrochloride salt) | |
| Record name | Fusidic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023086 | |
| Record name | Fusidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.21e-03 g/L | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes. | |
| Record name | Fusidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fusidic Acid | |
CAS RN |
6990-06-3 | |
| Record name | Fusidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusidic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fusidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fusidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fusidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUSIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XE10C19C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192.5 °C | |
| Record name | Fusidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fusidic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of fusidic acid?
A1: Fusidic acid is a steroidal antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in bacteria. [] It does this by binding to elongation factor G (EF-G) on the ribosome, specifically targeting the EF-G-GDP complex. [, , ] This binding prevents the release of EF-G from the ribosome, leading to a stall in the translocation process of protein synthesis and ultimately inhibiting bacterial growth. []
Q2: Does fusidic acid affect both gram-positive and gram-negative bacteria?
A2: Fusidic acid is primarily active against gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). [, , , ] It shows less efficacy against gram-negative bacteria and is not typically used for these infections. []
Q3: How does fusidic acid interact with its target at a molecular level?
A3: Fusidic acid binds to a specific site on the ribosome-EF-G-GDP complex. [, ] While the exact binding site is not fully characterized, studies suggest the C17-20 double bond and a carboxyl group near the C20 carbon of fusidic acid are crucial for binding and stabilizing the complex. [, ]
Q4: What is the molecular formula and weight of fusidic acid?
A4: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of fusidic acid. For accurate information, please refer to chemical databases like PubChem or ChemSpider.
Q5: Is there any spectroscopic data available for fusidic acid?
A5: The provided abstracts do not offer specific spectroscopic data. To access this information, consult analytical chemistry resources or databases specializing in spectroscopic analysis.
Q6: How do structural modifications of fusidic acid affect its activity?
A7: Modifications to the C17-20 double bond and the carboxyl group near the C20 carbon significantly impact fusidic acid's ability to bind to the ribosome-EF-G-GDP complex and inhibit bacterial growth. [, ] Alterations to other functional groups may lead to decreased stabilization of the complex or reduced binding affinity, but they don't completely abolish activity. [, ]
Q7: Does fusidic acid interact with other drugs?
A10: Yes, fusidic acid has been shown to inhibit the cytochrome P450 enzyme system, particularly CYP3A4, in a time-dependent manner. [, ] This interaction can lead to increased plasma concentrations of co-administered drugs metabolized by these enzymes, potentially causing adverse effects. Notably, the concurrent use of fusidic acid with statins has been associated with an increased risk of severe rhabdomyolysis. [, ]
Q8: How effective is fusidic acid against Staphylococcus aureus in laboratory settings?
A11: Fusidic acid consistently demonstrates potent activity against Staphylococcus aureus, including MRSA, in in vitro studies. [, ] Minimum inhibitory concentrations (MICs) are generally low, indicating its effectiveness in inhibiting bacterial growth. [] Additionally, fusidic acid displays good activity against both extracellular and intracellular S. aureus. []
Q9: Are there any animal models used to study fusidic acid's efficacy?
A12: Researchers have used a rabbit model of experimental endocarditis caused by methicillin-resistant S. aureus to investigate the efficacy of fusidic acid. [] While fusidic acid alone was not effective in this model, potentially due to the emergence of resistance, a combination of fusidic acid and vancomycin showed similar efficacy to vancomycin alone. []
Q10: What are the known mechanisms of fusidic acid resistance in S. aureus?
A13: The most common resistance mechanism involves mutations in the fusA gene, which encodes EF-G, the target of fusidic acid. [, , ] These mutations can lead to high-level resistance. [, ] Another mechanism involves the acquisition of plasmid-mediated resistance genes, such as fusB, fusC, and fusD, which encode proteins that protect EF-G from fusidic acid binding. [, , , ]
Q11: What factors contribute to the development of fusidic acid resistance?
A15: The widespread use of topical fusidic acid, often as monotherapy, has been linked to the emergence and spread of resistance, particularly in skin infections. [, , ] Inappropriate prescribing practices, inadequate dosage regimens, and prolonged treatment durations can also contribute to resistance development. [, , ]
Q12: What is known about the safety profile of fusidic acid?
A16: While generally well-tolerated, fusidic acid use has been associated with some adverse effects. [, , ] Gastrointestinal disturbances, such as diarrhea and nausea, are common. [] More serious, though rare, side effects include hepatotoxicity, particularly cholestatic jaundice, and hematological abnormalities like leukopenia and thrombocytopenia. [, , ] The risk of these events might be higher with intravenous administration and prolonged treatment durations. [, ]
Q13: Are there any specific drug delivery strategies being explored for fusidic acid?
A17: While the abstracts don't delve into specific drug delivery strategies, the development of a fusidic acid eye drop formulation suggests efforts to optimize its delivery for ocular infections. [] This formulation aims to achieve high drug stability, uniform particle size distribution, and reduced eye irritation, potentially enhancing patient compliance and treatment outcomes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




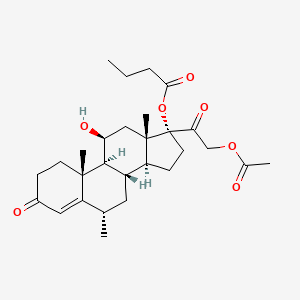
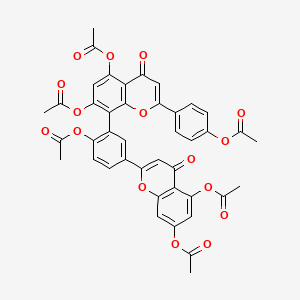
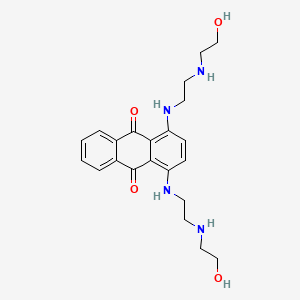






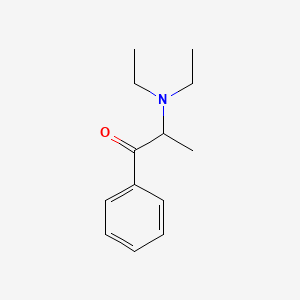

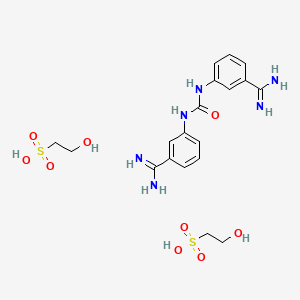
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)